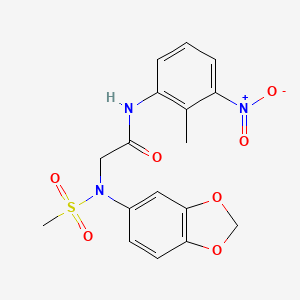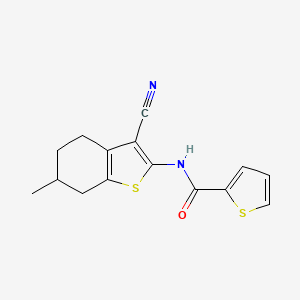![molecular formula C18H19ClN2O2S B5141264 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5141264.png)
4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide, also known as BCTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTB is a thioamide derivative of 4-butoxybenzamide and has been shown to have various biochemical and physiological effects.
科学的研究の応用
4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide has been extensively researched for its potential therapeutic applications. It has been shown to have a wide range of activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects. This compound has also been studied for its ability to inhibit the activity of certain ion channels, such as TRPV4 and TRPA1, which are involved in various physiological processes.
作用機序
4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide exerts its effects through the inhibition of ion channels, particularly TRPV4 and TRPA1. These ion channels are involved in various physiological processes, including pain sensation, inflammation, and cellular signaling. By inhibiting these channels, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
実験室実験の利点と制限
One of the advantages of using 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that this compound has relatively low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide research. One potential area of research is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, this compound could be studied in combination with other drugs to determine if it has synergistic effects or can enhance the efficacy of other treatments.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its ability to inhibit ion channels and modulate various physiological processes makes it an attractive candidate for further study. While there are limitations to its use in lab experiments, this compound research has the potential to lead to the development of new treatments for a variety of diseases and conditions.
合成法
The synthesis of 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 4-butoxybenzoyl chloride with 4-chloroaniline in the presence of potassium carbonate and carbon disulfide. The resulting product is then purified through recrystallization to obtain this compound in high purity.
特性
IUPAC Name |
4-butoxy-N-[(4-chlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-2-3-12-23-16-10-4-13(5-11-16)17(22)21-18(24)20-15-8-6-14(19)7-9-15/h4-11H,2-3,12H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCDIQUTQBFSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5141183.png)

![N-{1-[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5141211.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B5141217.png)

![N-{3-[N-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5141227.png)
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine](/img/structure/B5141231.png)

![4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5141251.png)
![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5141259.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5141266.png)
![5-(2-methylphenyl)-N-[3-(3-pyridinyloxy)propyl]-1,2,4-triazin-3-amine](/img/structure/B5141270.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5141289.png)